molecular formula C10H13NO2 B6531401 N-cyclopentylfuran-3-carboxamide CAS No. 1091003-50-7

N-cyclopentylfuran-3-carboxamide

Cat. No.: B6531401
CAS No.: 1091003-50-7
M. Wt: 179.22 g/mol
InChI Key: JIRXBXGVQMOZNA-UHFFFAOYSA-N
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Description

N-cyclopentylfuran-3-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a cyclopentyl group and a carboxamide group at the 3-position of the furan ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with furan-3-carboxylic acid as the starting material.

  • Cyclopentylamine Reaction: The carboxylic acid group is then reacted with cyclopentylamine under conditions that facilitate amide bond formation, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group or other substituents on the furan ring.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and acetic acid.

  • Reduction: LiAlH₄, NaBH₄, and ethanol.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Amines or alcohols.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

N-cyclopentylfuran-3-carboxamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclopentylfuran-3-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

N-cyclopentylfuran-3-carboxamide is unique due to its specific structural features, which differentiate it from other furan derivatives. Similar compounds include:

  • Fenfuram: A fungicide with a similar furan ring structure.

  • Furan-2-carboxamide: A structural isomer with the carboxamide group at the 2-position of the furan ring.

  • Cyclopentylamine derivatives: Compounds containing the cyclopentyl group but with different functional groups.

These compounds share similarities in their core structures but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-cyclopentylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(8-5-6-13-7-8)11-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXBXGVQMOZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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